Cas no 2171733-89-2 (1-(2-aminophenyl)methylazetidine-2-carboxamide)

1-(2-Aminophenyl)methylazetidine-2-carboxamide is a specialized organic compound featuring a unique azetidine-carboxamide scaffold with an adjacent 2-aminophenyl substituent. This structure offers versatility in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for bioactive molecule synthesis. The presence of both amine and carboxamide functional groups enhances its utility in derivatization and targeted drug design, enabling modifications for improved pharmacokinetic properties. Its rigid azetidine ring may contribute to conformational stability, making it valuable in the development of protease inhibitors or receptor modulators. The compound's balanced polarity and reactivity profile further support its use in exploratory synthesis for therapeutic applications.
1-(2-aminophenyl)methylazetidine-2-carboxamide structure
2171733-89-2 structure
Product name:1-(2-aminophenyl)methylazetidine-2-carboxamide
CAS No:2171733-89-2
MF:C11H15N3O
Molecular Weight:205.256302118301
CID:5999817
PubChem ID:165507067

1-(2-aminophenyl)methylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(2-aminophenyl)methylazetidine-2-carboxamide
    • 2171733-89-2
    • 1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
    • EN300-1280824
    • インチ: 1S/C11H15N3O/c12-9-4-2-1-3-8(9)7-14-6-5-10(14)11(13)15/h1-4,10H,5-7,12H2,(H2,13,15)
    • InChIKey: HHGOYUBWRBEMDH-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN1CC1C=CC=CC=1N)N

計算された属性

  • 精确分子量: 205.121512110g/mol
  • 同位素质量: 205.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 72.4Ų

1-(2-aminophenyl)methylazetidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1280824-50mg
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
50mg
$827.0 2023-10-01
Enamine
EN300-1280824-500mg
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
500mg
$946.0 2023-10-01
Enamine
EN300-1280824-5000mg
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
5000mg
$2858.0 2023-10-01
Enamine
EN300-1280824-1000mg
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
1000mg
$986.0 2023-10-01
Enamine
EN300-1280824-100mg
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
100mg
$867.0 2023-10-01
Enamine
EN300-1280824-2500mg
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
2500mg
$1931.0 2023-10-01
Enamine
EN300-1280824-1.0g
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
1g
$0.0 2023-06-07
Enamine
EN300-1280824-250mg
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
250mg
$906.0 2023-10-01
Enamine
EN300-1280824-10000mg
1-[(2-aminophenyl)methyl]azetidine-2-carboxamide
2171733-89-2
10000mg
$4236.0 2023-10-01

1-(2-aminophenyl)methylazetidine-2-carboxamide 関連文献

1-(2-aminophenyl)methylazetidine-2-carboxamideに関する追加情報

1-(2-Aminophenyl)methylazetidine-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 2171733-89-2, commonly referred to as 1-(2-aminophenyl)methylazetidine-2-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of azetidine, a four-membered ring heterocycle, and incorporates an amino group attached to a phenyl ring, making it a unique structure with potential applications in drug design and development.

1-(2-Aminophenyl)methylazetidine-2-carboxamide is notable for its structural versatility. The azetidine ring, being a saturated four-membered ring containing one nitrogen atom, contributes to the molecule's rigidity and stability. The presence of the amino group on the phenyl ring introduces additional functional diversity, enabling this compound to participate in various chemical reactions and interactions. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the context of peptide synthesis and medicinal chemistry.

One of the most promising aspects of 1-(2-aminophenyl)methylazetidine-2-carboxamide is its role in peptide synthesis. The carboxamide group present in the molecule serves as an ideal site for forming amide bonds, which are fundamental in peptide construction. Researchers have explored its use in solid-phase synthesis techniques, where it has demonstrated high efficiency and compatibility with common coupling reagents. This has led to its application in the synthesis of complex peptide sequences, including those with therapeutic potential.

Moreover, 1-(2-aminophenyl)methylazetidine-2-carboxamide has been investigated for its ability to act as a chiral auxiliary in asymmetric synthesis. The chiral environment provided by the azetidine ring facilitates the formation of enantiomerically enriched products, which is crucial in drug development where stereochemistry plays a pivotal role. Recent advancements in this area have leveraged this compound's unique properties to achieve high enantioselectivity in various reactions, further solidifying its importance in modern organic chemistry.

The pharmacological potential of 1-(2-aminophenyl)methylazetidine-2-carboxamide is another area that has drawn considerable research interest. Studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes implicated in neurological disorders, such as acetylcholinesterase (AChE). Given the growing need for effective treatments for neurodegenerative diseases like Alzheimer's, this property positions the compound as a valuable lead molecule for drug discovery efforts.

In addition to its enzymatic inhibitory activity, 1-(2-aminophenyl)methylazetidine-2-carboxamide has also been explored for its anti-inflammatory and antioxidant properties. Experimental data indicate that it can scavenge free radicals and reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis or cardiovascular conditions. These findings underscore the compound's multifaceted biological activity and its relevance across diverse therapeutic areas.

From a synthetic standpoint, 1-(2-aminophenyl)methylazetidine-2-carboxamide can be synthesized via several routes, including nucleophilic substitution and condensation reactions. Recent methodologies have focused on optimizing these processes to enhance yield and purity while minimizing environmental impact. For instance, catalytic asymmetric induction techniques have been employed to streamline the synthesis of enantiopure derivatives, which are essential for biological testing and subsequent drug development.

The structural features of 1-(2-aminophenyl)methylazetidine-2-carboxamide also make it an attractive candidate for click chemistry applications. The azetidine ring's reactivity allows for efficient conjugation with other functional groups, enabling the rapid assembly of complex molecules. This has facilitated its use in combinatorial chemistry libraries, where it serves as a key component for screening novel bioactive agents.

In terms of spectroscopic characterization, 1-(2-aminophenyl)methylazetidine-2-carboxamide exhibits distinct NMR and IR spectra that are consistent with its molecular structure. These spectral data have been instrumental in confirming the compound's identity and purity during synthetic workflows. Furthermore, computational studies using molecular modeling techniques have provided insights into its conformational flexibility and binding affinity towards various biological targets.

Looking ahead, 1-(2-aminophenyl)methylazetidine-2-carboxamide holds immense promise as a versatile tool in both academic research and industrial drug development. Its unique combination of structural features and biological activities positions it as a valuable asset for advancing our understanding of molecular interactions and designing novel therapeutic agents.

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